molecular formula C8H5BrF4O B6305213 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene CAS No. 2090471-09-1

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene

Cat. No.: B6305213
CAS No.: 2090471-09-1
M. Wt: 273.02 g/mol
InChI Key: CUGPLNZBERFGQN-UHFFFAOYSA-N
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Description

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H5BrF4O. This compound is notable for its unique structure, which includes a bromine atom, a fluorine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring. These substituents impart distinct chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific receptors or enzymes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene exerts its effects depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The presence of electron-withdrawing groups such as fluorine and trifluoromethyl can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

1-Bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene can be compared to similar compounds such as:

    1-Bromo-3-methoxy-5-(trifluoromethyl)benzene: Lacks the fluorine atom, which may affect its reactivity and applications.

    1-Bromo-2-fluoro-3-methoxy-5-(trifluoromethyl)benzene: Similar structure but with different positioning of substituents, leading to variations in chemical behavior.

    3-Bromo-5-fluorobenzotrifluoride: Lacks the methoxy group, which can influence its solubility and reactivity.

These comparisons highlight the unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-bromo-3-fluoro-2-methoxy-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c1-14-7-5(9)2-4(3-6(7)10)8(11,12)13/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUGPLNZBERFGQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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